Ethyl 1-aminopiperidine-3-carboxylate
Description
Ethyl 1-aminopiperidine-3-carboxylate (CAS: 938458-88-9) is a piperidine derivative with a molecular formula of $ \text{C}8\text{H}{16}\text{N}2\text{O}2 $ and a molecular weight of 172.22 g/mol . The compound features a six-membered piperidine ring substituted with an amino group at position 1 and an ethyl ester moiety at position 2. It is commonly utilized as a pharmaceutical intermediate due to its structural versatility in drug design . The compound requires storage under inert conditions at 2–8°C to maintain stability and is classified under GHS hazard category 8 (corrosive), necessitating stringent safety protocols during handling .
Properties
IUPAC Name |
ethyl 1-aminopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)7-4-3-5-10(9)6-7/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOARFHFBWNPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672376 | |
| Record name | Ethyl 1-aminopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-88-9 | |
| Record name | Ethyl 1-aminopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-aminopiperidine-3-carboxylate (EAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
EAPC is part of the piperidine family, characterized by a piperidine ring with an amino group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 170.21 g/mol. The compound's structure allows for various interactions with biological targets, which contributes to its pharmacological profile.
EAPC exhibits several mechanisms of action that underpin its biological activity:
- Nitric Oxide Production : EAPC has been shown to enhance the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune response modulation. NO's role in mediating tumoricidal and bactericidal actions in macrophages is particularly noteworthy .
- Neurotransmitter Uptake Inhibition : Research indicates that EAPC may inhibit the uptake of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This inhibition can lead to increased GABA levels, potentially providing therapeutic effects in conditions like anxiety and epilepsy .
- Anti-inflammatory Effects : EAPC has demonstrated the ability to modulate inflammatory pathways by enhancing the synthesis of pro-inflammatory mediators such as interleukins IL-6 and IL-8, suggesting its potential utility in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities and effects associated with EAPC:
Case Studies
- Cancer Therapy : A study investigated EAPC's cytotoxic effects on various cancer cell lines. The compound exhibited significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . This suggests EAPC could be developed as an anticancer agent.
- Neurological Disorders : In vitro studies demonstrated that EAPC effectively inhibits GABA uptake in cultured neurons, leading to enhanced neuronal inhibition. This property positions EAPC as a candidate for further research in treating anxiety disorders and epilepsy .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-aminopiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural framework is often utilized in developing pharmaceuticals targeting specific diseases.
Case Study: Hepatitis C Virus (HCV) Inhibitors
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors of HCV. A medicinal chemistry campaign optimized a derivative from this scaffold, demonstrating significant antiviral activity with an EC₅₀ value of approximately 2.03 μM against HCV assembly stages . This showcases its utility in developing targeted therapies for viral infections.
Pharmacological Research
The compound’s interaction with various molecular targets makes it valuable in pharmacological research. It has been studied for its ability to modulate enzyme activities and receptor functions.
Enzyme Interaction Studies
Research indicates that this compound can bind to active sites of enzymes, potentially inhibiting their catalytic activities. Such interactions are crucial for understanding its role in metabolic pathways and therapeutic applications.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step processes that can be optimized for industrial production.
Synthesis Methodology
A common synthetic route involves the reaction of piperidine derivatives with appropriate carboxylic acids under controlled conditions to yield high-purity products. For instance, one method reported a yield of approximately 45% when using N,N-dimethylacetamide as a solvent at elevated temperatures .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties and applications of Ethyl 1-aminopiperidine-3-carboxylate, a detailed comparison with analogous compounds is provided below.
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Ring Size and Conformation: Piperidine derivatives (6-membered rings) exhibit distinct puckering behavior compared to pyrrolidine (5-membered) or oxane (tetrahydropyran) analogs. Cremer-Pople parameters (e.g., puckering amplitude $ q $) indicate that piperidine rings adopt chair or boat conformations, while pyrrolidine rings favor envelope or half-chair forms due to increased ring strain . The oxane ring in Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate introduces an oxygen atom, enhancing polarity and aqueous solubility compared to piperidine derivatives .
Substituent Effects: Amino Group Position: The 1-amino substitution in this compound facilitates nucleophilic reactivity, making it a precursor for amide bond formation in drug synthesis . In contrast, Benzyl 4-aminopiperidine-1-carboxylate’s 4-amino group may sterically hinder reactions at the ester site . Ester Group: Ethyl esters generally offer higher volatility and lower hydrophobicity than benzyl esters. Benzyl derivatives, however, may confer enhanced stability against enzymatic hydrolysis in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
